

# Danusertib pharmacokinetics and metabolism

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## Compound Focus: Danusertib

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## Pharmacokinetic Parameters at a Glance

The table below summarizes the key pharmacokinetic parameters of **danusertib** observed in human phase I studies [1] [2].

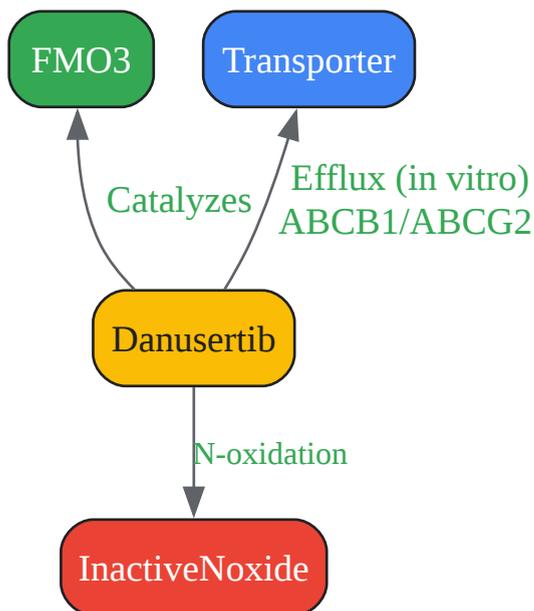
Parameter	Value (Mean $\pm$ SD or Range)	Conditions
Plasma Clearance	17.8 $\pm$ 5.8 L/hour/m <sup>2</sup>	Intravenous administration [1]
	10–59 L/hour	Intravenous administration [1]
Elimination Half-life	~30 hours	Intravenous administration [1]
Dose Proportionality	Linear pharmacokinetics	Over the tested dose range [1] [2]
Inter-patient Variability	40–50% (Coefficient of variation)	For primary PK parameters [1]

## Metabolism and Pharmacogenetics

**Danusertib** undergoes complex metabolic processing, and research has explored the potential impact of genetic variability on its pharmacokinetics and effects.

- **Primary Metabolic Pathway:** The major route of **danusertib** metabolism is the formation of an **N-oxide metabolite**, which is **inactive**. This reaction is primarily catalyzed by the enzyme **Flavin Containing Monooxygenase 3 (FMO3)** [1] [3].
- **Transporters:** *In vitro* studies indicate that **danusertib** is a substrate for efflux transporter proteins **ABCB1 (MDR1/P-glycoprotein)** and **ABCG2 (BCRP)** [1] [3].
- **Pharmacogenetic Findings:** A dedicated pharmacogenetic study investigated the relationship between single nucleotide polymorphisms (SNPs) in genes coding for metabolizing enzymes and transporters and **danusertib** clearance. The study found **no major correlations** between polymorphisms in *ABCB1*, *ABCG2*, or *FMO3* and **danusertib** clearance in the 48-patient cohort. One patient with a specific *FMO3* polymorphism (18281AA) showed significantly higher clearance, but this finding was based on a single individual and warrants further research. The study concluded that **danusertib** is not highly susceptible to the pharmacogenetic variations studied [1] [3].

The following diagram illustrates the primary metabolic pathway and key proteins involved in **danusertib**'s disposition in the body:



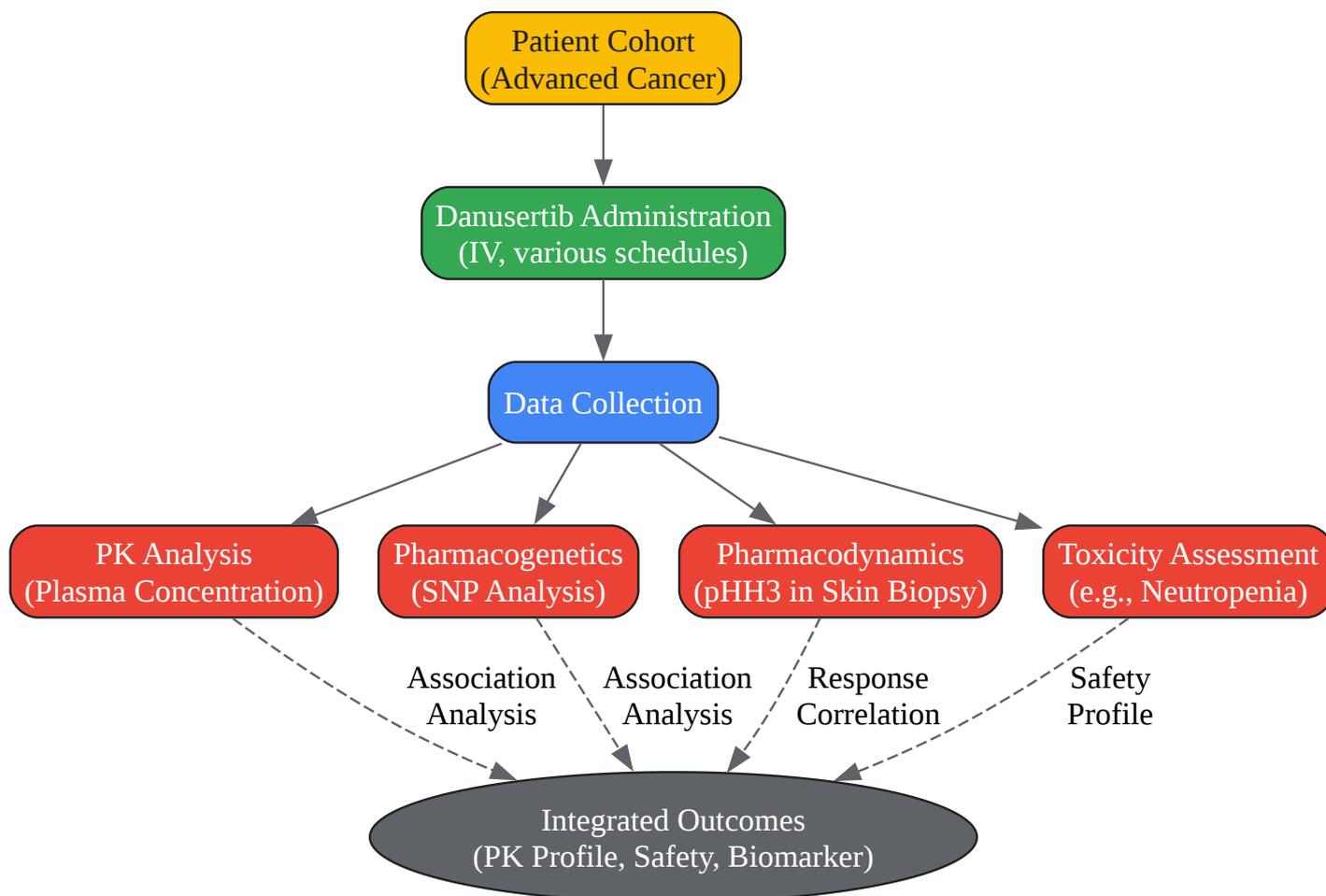
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## Key Experimental Protocols from Clinical Studies

The foundational pharmacokinetic and pharmacogenetic data for **danusertib** were derived from rigorous phase I clinical trials. Below is a summary of the core methodologies employed in these studies.

Aspect	Protocol Details
Study Design	Phase I, open-label, dose-escalation trials in patients with advanced solid tumors or hematologic malignancies. Utilized a standard "3 + 3" design [1] [4].
Administration	Intravenous infusion over 3-hour, 6-hour, or 24-hour schedules, on specific days of a 21 or 28-day cycle [1] [4].
PK Sampling & Analysis	Blood samples collected at multiple time points from Day 1 to Day 22 of cycle 1. Pharmacokinetic parameters calculated using <b>non-compartmental analysis</b> with software like <b>WinNonlin</b> [1] [3].
Pharmacogenetic Analysis	Genetic polymorphisms (e.g., in <i>FMO3</i> , <i>ABCB1</i> , <i>ABCG2</i> ) analyzed from residual blood samples. Associations tested between genotypes and PK parameters (clearance) or toxicity (neutropenia) [1] [3].
Pharmacodynamic Biomarker	Inhibition of <b>Histone H3 Phosphorylation (pHH3)</b> in skin biopsies was used as a biomarker for Aurora B kinase inhibition [1] [4] [2].

The workflow for these integrated clinical studies can be visualized as follows:



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## Key Takeaways for Researchers

- **Metabolic Profile:** **Danusertib** has a well-defined primary metabolic pathway via FMO3, leading to inactivation, which reduces the concern for complex active metabolites [1] [3].
- **Clinical Handling:** The high inter-patient variability in exposure (40-50%) is a critical factor for clinical development, though it appears less driven by common polymorphisms in the genes studied for *FMO3*, *ABCB1*, and *ABCG2* [1].
- **Safety Monitoring:** The dose-limiting toxicity is **neutropenia**, which is short-lasting and manageable. This is a common class effect for Aurora kinase inhibitors [4] [2].

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## References

1. Influence of pharmacogenetic variability on the pharmacokinetics and... [pmc.ncbi.nlm.nih.gov]
2. Phase I pharmacokinetic and pharmacodynamic study of ... [pubmed.ncbi.nlm.nih.gov]
3. Influence of pharmacogenetic variability on the ... [link.springer.com]
4. A phase I study of danusertib (PHA-739358) in adult patients ... [pmc.ncbi.nlm.nih.gov]

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